molecular formula C17H16BrFN2O B3563855 (3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B3563855
M. Wt: 363.2 g/mol
InChI Key: MENDLMLCHTZICP-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a bromophenyl group and a fluorophenyl group connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and the piperazine intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a similar nucleophilic substitution reaction using a fluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
  • (3-Methylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
  • (3-Nitrophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Uniqueness

(3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDLMLCHTZICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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